5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 354.79 g/mol. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in pharmaceuticals.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is listed under the CAS number 1007924-07-3. Its synthesis and characterization have been documented in several scientific publications that explore its properties and potential applications in drug development.
5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are recognized for their stability and versatility in medicinal chemistry.
The synthesis of 5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can be achieved through various methods. One common approach involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions to form the triazole ring.
The synthesis typically involves:
The molecular structure of 5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione features a pyrrolo-triazole core with various substituents that influence its chemical behavior.
CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
VIFYQKBYEWGQLN-UHFFFAOYSA-N
The structure includes a chlorophenyl group and a methylbenzyl group attached to the triazole ring system, contributing to its biological activity.
5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can participate in various chemical reactions typical of triazole compounds.
Reactions can be monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for product identification and purity assessment.
The mechanism of action for compounds like 5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione often involves interaction with biological targets such as enzymes or receptors.
Research indicates that triazoles can exhibit antifungal and antibacterial properties through mechanisms involving disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2